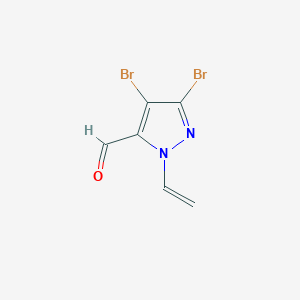
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde: is a heterocyclic compound that features a pyrazole ring substituted with bromine atoms at the 3rd and 4th positions, an ethenyl group at the 1st position, and an aldehyde group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-ethenyl-1H-pyrazole followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of bromine or brominating agents and formylating reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Sodium azide, thiols, under mild to moderate temperatures.
Major Products:
Oxidation: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound can be used to study the effects of brominated pyrazoles on biological systems. It may serve as a starting material for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development. Research into its biological activity could lead to the discovery of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the aldehyde group. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
3,4-Dibromo-1H-pyrazole: Lacks the ethenyl and aldehyde groups, making it less versatile in chemical reactions.
1-Ethenyl-1H-pyrazole-5-carbaldehyde:
3,4-Dibromo-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, leading to different chemical properties.
Uniqueness: 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbaldehyde is unique due to the combination of bromine atoms, an ethenyl group, and an aldehyde group on the pyrazole ring. This combination provides a distinct reactivity profile and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
923035-92-1 |
|---|---|
Formule moléculaire |
C6H4Br2N2O |
Poids moléculaire |
279.92 g/mol |
Nom IUPAC |
4,5-dibromo-2-ethenylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H4Br2N2O/c1-2-10-4(3-11)5(7)6(8)9-10/h2-3H,1H2 |
Clé InChI |
SADZSDOXYCZLON-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C(=C(C(=N1)Br)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)
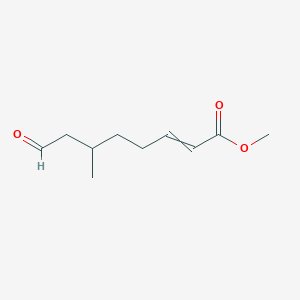
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)


![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
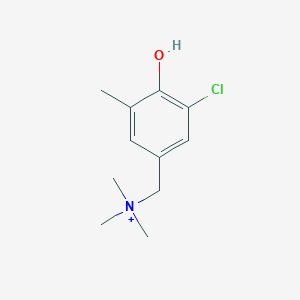
![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
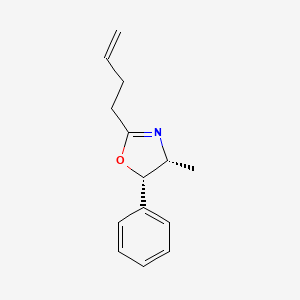

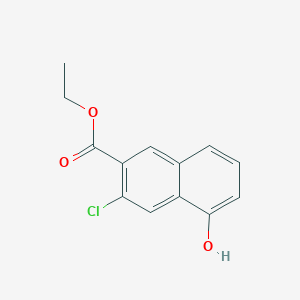
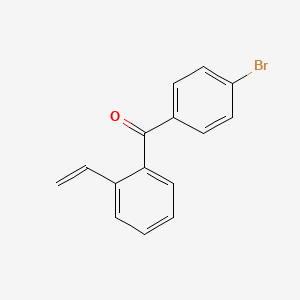
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)
